4-[(3-fluorophenoxy)methyl]pyridine

Catalog No.
S6784341
CAS No.
1455340-92-7
M.F
C12H10FNO
M. Wt
203.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-fluorophenoxy)methyl]pyridine

CAS Number

1455340-92-7

Product Name

4-[(3-fluorophenoxy)methyl]pyridine

IUPAC Name

4-[(3-fluorophenoxy)methyl]pyridine

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

InChI

InChI=1S/C12H10FNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9H2

InChI Key

RNIOOOZUPGESAC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)OCC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=NC=C2

4-[(3-fluorophenoxy)methyl]pyridine is an organic compound characterized by a pyridine ring substituted with a fluorophenoxy group and a methylene bridge. The molecular formula of this compound is C11_{11}H10_{10}FNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. Pyridine derivatives like this compound are often explored for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

The chemical reactivity of 4-[(3-fluorophenoxy)methyl]pyridine can be attributed to its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The presence of the fluorine atom makes the aromatic ring susceptible to nucleophilic attack, allowing for substitution reactions.
  • Electrophilic Aromatic Substitution: The pyridine nitrogen can influence the reactivity of the aromatic ring, facilitating electrophilic substitutions.
  • Reduction and Oxidation: The compound can undergo various oxidation states depending on the reaction conditions, allowing for transformations that can modify its biological activity.

Research indicates that compounds with a pyridine core exhibit significant biological activity. Specifically, 4-[(3-fluorophenoxy)methyl]pyridine has been studied for its potential as an anti-inflammatory and anti-cancer agent. The fluorophenoxy group may enhance its interaction with biological targets, improving efficacy in therapeutic applications. Additionally, similar compounds have shown antimicrobial properties, making them candidates for further investigation in medicinal chemistry.

Several synthetic routes have been developed for the preparation of 4-[(3-fluorophenoxy)methyl]pyridine:

  • Direct Alkylation: This method involves the alkylation of pyridine with a suitable fluorophenol derivative in the presence of a base.
  • Reflux Conditions: Reactions under reflux conditions with appropriate solvents can yield high purity products.
  • Use of Catalysts: Transition metal catalysts can facilitate the formation of carbon-nitrogen bonds, enhancing yields in synthesis.

These methods emphasize the importance of selecting appropriate reaction conditions to optimize yield and purity.

4-[(3-fluorophenoxy)methyl]pyridine finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or cancers.
  • Agricultural Chemicals: Its structural characteristics may allow it to act as a pesticide or herbicide.
  • Material Science: The compound could be used in developing advanced materials due to its unique electronic properties.

Interaction studies involving 4-[(3-fluorophenoxy)methyl]pyridine often focus on its binding affinities with specific biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors.
  • In vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
  • Spectroscopic Methods: To analyze structural changes upon interaction with target biomolecules.

These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 4-[(3-fluorophenoxy)methyl]pyridine. Here are a few notable examples:

Compound NameStructureUnique Features
4-MethylpyridineC6_{6}H7_{7}NBasic properties; used in various chemical syntheses .
3-FluorophenolC6_{6}H5_{5}FOContains hydroxyl group; important in organic synthesis .
4-FluoroanilineC6_{6}H6_{6}FNAmino group provides different reactivity compared to phenoxy .

Uniqueness of 4-[(3-fluorophenoxy)methyl]pyridine

The uniqueness of 4-[(3-fluorophenoxy)methyl]pyridine lies in its combination of a pyridine ring with a fluorinated phenoxy group. This specific arrangement enhances its potential biological activity compared to other similar compounds by improving solubility and interaction profiles with biological targets.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

203.074642105 g/mol

Monoisotopic Mass

203.074642105 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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